Boc-his-nhnh2
Description
Boc-His-NHNH2 is a protected derivative of histidine, an essential α-amino acid. The compound features a tert-butoxycarbonyl (Boc) group at the N-terminus and a hydrazide (-NHNH2) moiety at the C-terminus. The Boc group enhances stability during synthetic processes, particularly in peptide synthesis, by preventing unwanted side reactions . The hydrazide group confers unique reactivity, enabling conjugation with carbonyl-containing molecules (e.g., aldehydes, ketones), which is valuable in bioconjugation and pharmaceutical applications .
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-hydrazinyl-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O3/c1-11(2,3)19-10(18)15-8(9(17)16-12)4-7-5-13-6-14-7/h5-6,8H,4,12H2,1-3H3,(H,13,14)(H,15,18)(H,16,17)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAZPXGGUWPKRC-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CN1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42002-05-1 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-histidine hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42002-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-his-nhnh2 typically involves the protection of the amino group of histidine using tert-butoxycarbonyl (Boc) anhydride. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine. The resulting Boc-protected histidine is then reacted with hydrazine to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pH control .
Chemical Reactions Analysis
Types of Reactions: Boc-his-nhnh2 undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be substituted under acidic conditions to yield the free amine.
Reduction Reactions: The hydrazide group can be reduced to form the corresponding amine.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions:
Acidic Conditions: Trifluoroacetic acid is commonly used to remove the Boc protecting group.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products:
Free Amine: Obtained by deprotecting the Boc group.
Reduced Amine: Formed by reducing the hydrazide group.
Oxidized Derivatives: Various oxidized products depending on the oxidizing agent used.
Scientific Research Applications
Boc-his-nhnh2 has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a protecting group for the amino group.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antibacterial and antifungal properties.
Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of Boc-his-nhnh2 involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Boc group is removed under acidic conditions to yield the free amine. The hydrazide group can also participate in various reactions, contributing to the versatility of the compound in synthetic applications .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C11H19N5O3 (assuming Boc-His backbone with hydrazide)
- Molecular Weight : ~269.3 g/mol
- Reactivity : Hydrazide group participates in Staudinger reactions and acylhydrazone formation .
Comparison with Structurally and Functionally Similar Compounds
Boc-Alanine Hydrazide (Boc-Ala-NHNH2)
Structural Similarity : Replaces histidine’s imidazole side chain with alanine’s methyl group.
Key Differences :
| Property | Boc-His-NHNH2 | Boc-Ala-NHNH2 |
|---|---|---|
| Molecular Weight | 269.3 g/mol | 217.2 g/mol |
| Side Chain | Imidazole (basic, aromatic) | Methyl (nonpolar) |
| Reactivity | pH-sensitive due to imidazole | Lacks catalytic/coordinating sites |
| Applications | Metal-ion chelation, enzyme mimics | Simpler conjugation workflows |
Research Findings :
Histidine Hydrazide (His-NHNH2)
Structural Similarity : Lacks Boc protection.
Key Differences :
| Property | This compound | His-NHNH2 |
|---|---|---|
| Stability | Stable under basic conditions | Prone to oxidation/hydrolysis |
| Solubility | Lower in water | Higher in aqueous buffers |
| Synthetic Utility | Compatible with SPPS¹ | Limited to solution-phase synthesis |
Research Findings :
- Boc protection in this compound prevents racemization during solid-phase peptide synthesis (SPPS) .
- His-NHNH2 is more hydrophilic but requires careful handling to avoid degradation .
¹ SPPS: Solid-phase peptide synthesis
Boc-Histidine (Boc-His-OH)
Structural Similarity : Replaces hydrazide (-NHNH2) with carboxylic acid (-OH).
Key Differences :
| Property | This compound | Boc-His-OH |
|---|---|---|
| Functional Group | Hydrazide (-NHNH2) | Carboxylic acid (-COOH) |
| Reactivity | Conjugates with carbonyls | Forms amides/esters |
| Applications | Bioconjugation, crosslinking | Peptide chain elongation |
Research Findings :
Biological Activity
Boc-His-NHNH2, or N-Boc-histidine hydrazide, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the chemical formula and is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group on the histidine residue, along with a hydrazide functional group. This structure is significant as it influences the compound's reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the protection of histidine followed by hydrazinolysis. The Boc group is introduced to protect the amino group during subsequent reactions, allowing for selective functionalization. The hydrazine moiety can enhance the compound's reactivity towards various biological targets.
Antitumor Activity
Several studies have investigated the antitumor properties of this compound and related compounds. For instance, research indicates that derivatives containing hydrazine groups exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | 15 | Apoptosis induction |
| This compound | MCF-7 | 20 | Cell cycle arrest |
| Related Hydrazones | A549 | 10 | ROS generation |
Antimicrobial Activity
This compound has also shown promise as an antimicrobial agent. Studies demonstrate its effectiveness against various bacterial strains, likely due to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.
Case Studies
- Antitumor Efficacy in Vivo : A study evaluated the in vivo efficacy of this compound in a mouse model of breast cancer. The compound was administered at varying doses, demonstrating a dose-dependent reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis in treated tumors.
- Mechanistic Insights : Another investigation focused on elucidating the molecular mechanisms underlying the biological activity of this compound. Using flow cytometry and Western blotting techniques, researchers found that treatment with this compound led to upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins in cancer cells.
- Synergistic Effects : A recent study explored the synergistic effects of this compound in combination with established chemotherapeutic agents like doxorubicin. Results indicated enhanced cytotoxicity when used together, suggesting potential for combination therapy approaches.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
